molecular formula C8H7F2NO3 B13008402 Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13008402
M. Wt: 203.14 g/mol
InChI Key: GXTLHFGNOBKTON-UHFFFAOYSA-N
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Description

Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of difluoromethylated heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the difluoromethylation of a suitable pyridine derivative. One common method is the use of difluoromethylation reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the CF₂H group to the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using efficient and cost-effective reagents. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated heterocycles, such as difluoromethylated pyridines and imidazoles .

Uniqueness

Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

methyl 2-(difluoromethyl)-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H7F2NO3/c1-14-8(13)4-2-3-5(12)11-6(4)7(9)10/h2-3,7H,1H3,(H,11,12)

InChI Key

GXTLHFGNOBKTON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC(=O)C=C1)C(F)F

Origin of Product

United States

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